molecular formula C8H15BrO2 B12966028 tert-Butyl (R)-3-bromo-2-methylpropanoate

tert-Butyl (R)-3-bromo-2-methylpropanoate

Cat. No.: B12966028
M. Wt: 223.11 g/mol
InChI Key: RRAYORBDRLQTCX-LURJTMIESA-N
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Description

tert-Butyl ®-3-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a bromine atom, and a methyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ®-3-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-bromo-2-methylpropanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-bromo-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Scientific Research Applications

tert-Butyl ®-3-bromo-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-3-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group than chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the compound’s steric hindrance due to the tert-butyl group influences its reactivity and selectivity in various chemical transformations .

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

tert-butyl (2R)-3-bromo-2-methylpropanoate

InChI

InChI=1S/C8H15BrO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1

InChI Key

RRAYORBDRLQTCX-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CBr)C(=O)OC(C)(C)C

Canonical SMILES

CC(CBr)C(=O)OC(C)(C)C

Origin of Product

United States

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